Ethyl 4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazine-1-carboxylate
Description
Ethyl 4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazine-1-carboxylate is a synthetic compound featuring a piperazine core substituted with a sulfonamide-linked 2,3-dihydro-1,4-benzodioxin moiety and an ethyl carboxylate ester. This compound is cataloged by Leap Chem Co., Ltd., indicating its relevance in medicinal chemistry or drug discovery pipelines .
Properties
IUPAC Name |
ethyl 4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O6S/c1-2-21-15(18)16-5-7-17(8-6-16)24(19,20)12-3-4-13-14(11-12)23-10-9-22-13/h3-4,11H,2,5-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJUZUCCYIKQANB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)OCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazine-1-carboxylate (CAS: 333441-41-1) is a compound of interest due to its potential biological activities and therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has a molecular formula of C15H20N2O6S and a molar mass of 356.39 g/mol. Its structure incorporates a piperazine ring, a sulfonyl group, and a benzodioxin moiety, which are critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C15H20N2O6S |
| Molar Mass | 356.39 g/mol |
| CAS Number | 333441-41-1 |
Mechanisms of Biological Activity
Research indicates that compounds containing the benzodioxin structure often exhibit significant biological activities. The sulfonamide group contributes to the compound's ability to interact with various biological targets. Here are some key mechanisms:
- Inhibition of Enzymatic Activity : Compounds similar to this compound have shown potential in inhibiting enzymes involved in cancer pathways, suggesting a role in cancer therapy .
- Receptor Modulation : The compound may act as a modulator of neurotransmitter receptors, particularly nicotinic acetylcholine receptors (nAChRs), which are implicated in various neurological conditions .
Case Studies
- Cancer Therapeutics : In a study focusing on the development of new cancer therapies, derivatives of benzodioxin compounds were evaluated for their ability to inhibit tumor growth in vitro and in vivo. Results demonstrated that these compounds could significantly reduce cell viability in several cancer cell lines .
- Neuropharmacology : A study highlighted the interaction of benzodioxin derivatives with nAChRs, showing that modifications at specific positions on the benzodioxin ring can enhance selectivity for different receptor subtypes. This suggests potential applications in treating neurological disorders .
Comparative Analysis
The following table summarizes the biological activities reported for similar compounds:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural motifs—piperazine, sulfonamide, and benzodioxin—are shared with several bioactive molecules. Below, we analyze its similarities and differences with key analogues, focusing on structural features, biological targets, and activity.
Structural and Functional Analysis
Table 1: Comparative Overview of Key Compounds
Key Comparisons
Piperazine vs. Diazepane Core (Target Compound vs. Compound b)
- The ethyl carboxylate may improve solubility compared to bulkier substituents.
- Compound b : The 7-membered diazepane core introduces increased ring strain and altered hydrogen-bonding geometry, which may affect PKM2 binding affinity .
Sulfonamide Group and Benzodioxin (Target Compound vs. Compound a)
- Both compounds feature sulfonamide groups critical for hydrogen bonding with PKM2 residues (e.g., Tyr390). However, Compound a’s quinoline-pyrazine substituents enable π-π stacking and additional hydrophobic interactions, absent in the target compound’s benzodioxin system .
Antihepatotoxic Dioxane Derivatives (Compound 4f)
- Compound 4f’s 1,4-dioxane-flavone hybrid demonstrates that fused dioxane rings enhance antihepatotoxic activity by modulating biochemical markers (SGOT, SGPT). The target compound’s benzodioxin-sulfonyl group may similarly influence metabolic pathways but lacks flavonoid moieties linked to hepatoprotection .
Substituent Variations (Target Compound vs. Oxadiazole Derivative)
Structure-Activity Relationship (SAR) Insights
- Sulfonamide vs. Sulfonyl : Sulfonamide groups (e.g., in PKM2 inhibitors) are essential for hydrogen bonding, whereas sulfonyl groups (as in the target compound) may prioritize steric or electronic effects.
- Benzodioxin Rigidity: The fused benzodioxin ring in the target compound likely enhances hydrophobic interactions compared to non-fused dioxane systems (e.g., Compound 4f) .
- Ester Groups : Ethyl carboxylates (target compound, oxadiazole derivative) may improve membrane permeability over charged groups (e.g., aniline-sulfonyl in Compound b) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
